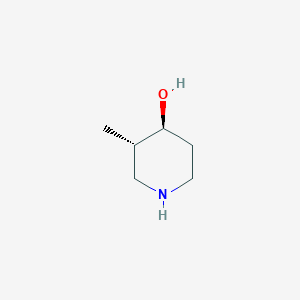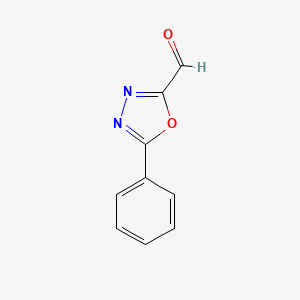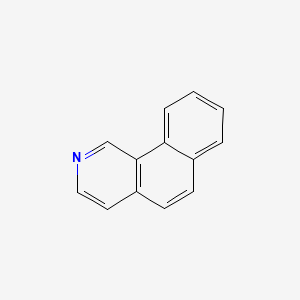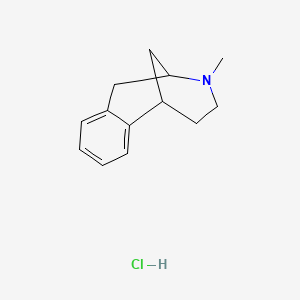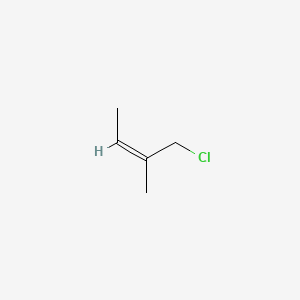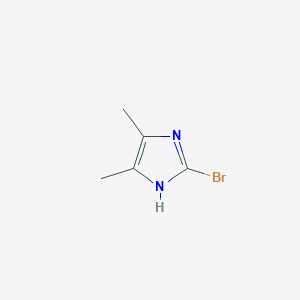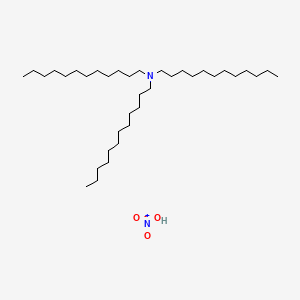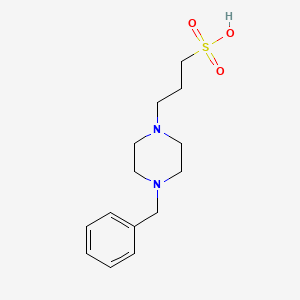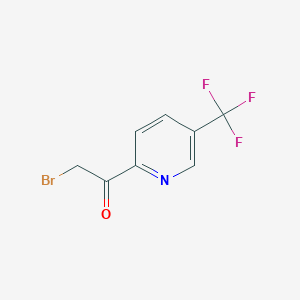![molecular formula C13H10 B3188719 1H-Benz[e]indene CAS No. 232-54-2](/img/structure/B3188719.png)
1H-Benz[e]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-Benz[e]indene involves various methods. One approach includes the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis
The molecular structure of 1H-Benz[e]indene consists of a polycyclic aromatic hydrocarbon structure . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-Benz[e]indene are diverse. For instance, indene is synthesized through the reaction of the benzyl radical (C7H7) with acetylene (C2H2) under combustion-like conditions at 600 K .Physical And Chemical Properties Analysis
1H-Benz[e]indene has a molecular weight of 166.2185 . More detailed physical and chemical properties were not found in the retrieved sources.Safety and Hazards
Propriétés
Numéro CAS |
232-54-2 |
|---|---|
Formule moléculaire |
C13H10 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C13H10/c1-2-6-12-10(4-1)8-9-11-5-3-7-13(11)12/h1-6,8-9H,7H2 |
Clé InChI |
KXYGKDBONOVZOM-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
SMILES canonique |
C1C=CC2=C1C3=CC=CC=C3C=C2 |
Autres numéros CAS |
232-54-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


